molecular formula C13H10N2O3S B2702213 N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034403-24-0

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2702213
CAS No.: 2034403-24-0
M. Wt: 274.29
InChI Key: DOXPXRCBSLJYPV-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-cancer agents. With the molecular formula C13H10N2O3S and a molecular weight of 274.30 g/mol, this compound features a unique hybrid architecture incorporating two privileged heterocyclic scaffolds: an isoxazole and a thiophene-linked furan . The isoxazole ring is a well-documented pharmacophore in medicinal chemistry, noted for its role in compounds with a broad spectrum of biological activities. Research indicates that isoxazole derivatives exhibit notable anti-inflammatory, antimicrobial, antiviral, and anticancer properties . Specifically, recent studies highlight that 5-(thiophen-2-yl)isoxazole derivatives demonstrate potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7, by potentially inhibiting key targets like the estrogen receptor alpha (ERα) . Concurrently, the thiophene ring is another crucial heterocycle that enhances a molecule's lipophilicity, bioavailability, and metabolic stability, contributing to its overall drug-like properties . The integration of these moieties makes this compound a valuable candidate for researchers investigating new small-molecule inhibitors for oncology and other therapeutic areas. This product is intended For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-13(11-5-6-15-18-11)14-8-9-3-4-10(17-9)12-2-1-7-19-12/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPXRCBSLJYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Formation of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.

    Coupling reactions: The final step involves coupling the thiophene, furan, and isoxazole rings through various cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its thiophene and furan rings, forming reactive intermediates.

Reagent Conditions Product Citations
m-chloroperbenzoic acid (m-CPBA)Room temperatureThiophene sulfoxide derivatives
Hydrogen peroxide (H₂O₂)Acidic conditionsOxidized furan derivatives

Key Observations :

  • Thiophene oxidation generates sulfoxides, which are reactive intermediates.

  • Furan oxidation leads to carbonyl-containing derivatives, altering electronic properties .

Reduction Reactions

The isoxazole ring undergoes reduction, yielding isoxazoline derivatives.

Reagent Conditions Product Citations
Lithium aluminum hydride (LiAlH₄)Anhydrous conditionsIsoxazoline derivatives
Sodium borohydride (NaBH₄)Mild conditionsReduced isoxazole analogs

Mechanism :

  • The oxygen atom in the isoxazole ring is reduced, forming a saturated five-membered ring (isoxazoline).

Substitution Reactions

The aromatic rings (thiophene, furan) undergo electrophilic or nucleophilic substitution.

Electrophilic Substitution

Reagent Conditions Product Citations
Bromine (Br₂)Acidic conditionsBrominated thiophene/furan derivatives
Chlorine (Cl₂)Acidic conditionsChlorinated thiophene/furan derivatives

Nucleophilic Substitution

Reagent Conditions Product Citations
AminesAlkaline conditionsAmino-substituted derivatives
ThiolsAlkaline conditionsThiol-substituted derivatives

Key Implications :

  • Substitution alters the compound’s electronic and steric properties, influencing biological activity .

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure that includes:

ComponentDescription
Isoxazole RingProvides a heterocyclic framework with biological activity.
Furan MoietyEnhances reactivity and interaction with biological targets.
Thiophene RingContributes to the compound's pharmacological properties.
Carboxamide GroupEnhances solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various bacterial strains. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide showed effective inhibition of biofilm formation by Staphylococcus aureus using disk diffusion methods, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cytotoxicity Studies : In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, outperforming traditional chemotherapeutic agents like doxorubicin in certain models . The proposed mechanism involves interaction with specific molecular targets related to cell proliferation and survival pathways.

Case Study 1: Antimicrobial Efficacy

A comprehensive investigation into the antimicrobial effects of various isoxazole derivatives highlighted that this compound significantly reduced biofilm formation by Staphylococcus aureus, suggesting its potential utility in treating infections associated with biofilm-forming bacteria.

Case Study 2: Anticancer Mechanisms

In a study focusing on cytotoxic effects against cancer cell lines, this compound was shown to induce apoptosis more effectively than conventional drugs, indicating its promise as a novel anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Differences :

  • The target compound has a furan-thiophene hybrid substituent, whereas this analog substitutes the furan with a methylthiophene and includes a diethylaminophenyl group at the isoxazole-4-position . Synthesis:
  • Both compounds share cyclization steps using oxime intermediates, but the target compound’s synthesis likely requires additional steps to incorporate the furan-thiophene bridge .
    Structure-Activity Relationship (SAR) :
  • In contrast, the furan-thiophene group in the target compound may confer π-π stacking interactions with aromatic residues in target proteins .

n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Structural Differences :

  • The cyclopropyl group replaces the furan-thiophene-methyl chain, and the carboxamide is at the isoxazole-3-position instead of the 5-position .
    Physicochemical Properties :
  • Biological Implications:
  • Positional isomerism (3- vs. 5-carboxamide) may alter binding affinity to biological targets, as seen in other isoxazole derivatives where substitution patterns dictate activity .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Structural Differences :

  • A thiazole ring replaces the thiophene-furan system, and the carboxamide is at the isoxazole-4-position .
    Synthesis :
  • This compound is synthesized via acetonitrile-mediated coupling of isoxazole acid chloride with thiazol-2-amine, differing from the target compound’s likely multi-step furan-thiophene assembly .
    Crystallographic Data :
  • X-ray diffraction reveals planar isoxazole-thiazole systems, suggesting that the target compound’s non-planar furan-thiophene bridge might reduce crystallinity but enhance solubility .

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Core Heterocycle Comparison :

  • Oxadiazoles (LMM5/LMM11) vs. Biological Activity:
  • LMM5/LMM11 exhibit antifungal activity against fluconazole-resistant strains, suggesting that the target compound’s thiophene-furan system could be optimized for similar applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-((5-(Thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide Isoxazole + fused thiophene-furan Carboxamide at isoxazole-5 Not reported Potential π-π interactions
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole + methylthiophene Diethylaminophenyl at isoxazole-4 Not reported Enhanced lipophilicity
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole + thiophene Cyclopropyl at isoxazole-3 ~1066.68 (analog) High metabolic stability
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole + thiazole Thiazole at isoxazole-4 225.25 Crystalline, planar structure
LMM5/LMM11 1,3,4-Oxadiazole Benzamide/sulfamoyl groups Not reported Antifungal activity

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that belongs to the isoxazole class, known for its diverse biological activities. This article explores various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a unique combination of functional groups, including an isoxazole ring and thiophene and furan moieties, which contribute to its biological properties. The IUPAC name is 5-cyclopropyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-3-carboxamide, with the molecular formula C16H14N2O3S.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation may lead to various biological effects, including antiviral and anticancer activities.

Antiviral Activity

Recent studies indicate that isoxazole derivatives exhibit promising antiviral properties. For instance, compounds similar to N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole have shown efficacy against viral targets like NS5B RNA polymerase in Hepatitis C Virus (HCV), with IC50 values in the micromolar range .

Anticancer Activity

Isoxazole derivatives have also been investigated for their potential anticancer effects. In vitro studies demonstrate that certain derivatives inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole are believed to enhance its potency against specific cancer types .

Antimicrobial Activity

The compound has shown significant antimicrobial activity against various bacterial strains. The presence of the thiophene ring contributes to its ability to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
Thiophene groupEnhances binding affinity to target enzymes
Furan moietyIncreases solubility and bioavailability
Isoxazole ringCritical for biological activity across multiple assays

These modifications can significantly alter the compound's pharmacological profile, leading to improved efficacy and reduced toxicity.

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of related isoxazole compounds against HCV. The most potent derivative demonstrated an IC50 value of 0.35 μM, highlighting the potential for developing new antiviral therapies based on this scaffold .
  • Anticancer Properties : Another investigation focused on the anticancer effects of a series of isoxazole derivatives. One compound showed a significant reduction in tumor growth in xenograft models, suggesting that modifications to the isoxazole core can yield effective anticancer agents .

Q & A

Basic: What are the standard synthetic routes for preparing N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-5-carboxamide?

Answer:
The synthesis typically involves coupling a thiophene-functionalized furan intermediate with an isoxazole-carboxamide moiety. For example:

  • Step 1: React 5-(thiophen-2-yl)furan-2-carbaldehyde with a methylating agent (e.g., methylamine under reductive amination conditions) to form the methylamine intermediate.
  • Step 2: Couple this intermediate with isoxazole-5-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile .
  • Key validation: Confirm the structure via 1H^1H NMR (e.g., methylene protons at δ 4.5–5.0 ppm) and HRMS (exact mass ± 0.001 Da) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

  • 1H^1H NMR: Focus on the methylene bridge (CH2_2) between furan and isoxazole (δ 4.5–5.0 ppm, triplet) and thiophene protons (δ 6.8–7.2 ppm, multiplet).
  • 13C^{13}C NMR: Identify carbonyl carbons (C=O at ~165–170 ppm) and heteroaromatic carbons (furan/thiophene at 100–150 ppm).
  • HRMS: Ensure molecular ion peaks match the theoretical mass (e.g., [M+H]+^+) with <5 ppm error .

Advanced: How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the thiophene ring?

Answer:
Electron-withdrawing groups (e.g., nitro, halogens) on thiophene may reduce nucleophilicity, requiring adjusted conditions:

  • Use microwave-assisted synthesis to enhance reaction rates and yields.
  • Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
  • Monitor by TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution).

Advanced: What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking (AutoDock Vina): Assess binding affinity to target proteins (e.g., kinases, enzymes).
  • ADMET prediction (SwissADME): Evaluate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
  • MD simulations (GROMACS): Study stability in biological membranes over 100 ns trajectories .

Advanced: How should researchers address contradictory bioactivity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

Answer:

  • Meta-analysis: Compare assay conditions (e.g., cell lines, MIC values) and structural analogs (e.g., thiophene vs. phenyl substitutions).
  • Dose-response curves: Validate potency (IC50_{50}) across multiple replicates.
  • Mechanistic studies: Use transcriptomics/proteomics to identify off-target effects .

Advanced: What strategies enhance selectivity in biological assays to minimize off-target interactions?

Answer:

  • Structural modifications: Introduce bulky substituents (e.g., 3-trifluoromethylphenyl) to sterically block non-specific binding.
  • Fragment-based screening: Identify minimal pharmacophores using X-ray crystallography.
  • Kinase profiling (DiscoverX): Test against panels of 100+ kinases to map selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Store at –20°C under inert gas (argon) in amber vials.
  • Avoid prolonged exposure to moisture (use desiccants) and light.
  • Confirm stability via HPLC (retention time ±0.1 min) every 6 months .

Advanced: How can researchers validate the compound’s mechanism of action in cancer models?

Answer:

  • Apoptosis assays: Use Annexin V/PI staining and caspase-3/7 activation.
  • Western blotting: Quantify apoptosis markers (Bax/Bcl-2 ratio) and pathway proteins (e.g., Wnt/β-catenin for SKL2001 analogs) .
  • In vivo xenografts: Administer 10–50 mg/kg daily and monitor tumor volume vs. controls.

Advanced: What are the key considerations for designing SAR studies on the isoxazole ring?

Answer:

  • Substituent effects: Test electron-donating (e.g., methyl) vs. withdrawing groups (e.g., nitro) at C3/C5 positions.
  • Ring hybridization: Compare isoxazole with oxadiazole or thiazole analogs.
  • 3D-QSAR models: Use CoMFA/CoMSIA to correlate substituent properties with activity .

Basic: Which in vitro assays are suitable for initial antimicrobial screening?

Answer:

  • Broth microdilution (CLSI guidelines): Determine MIC against Gram+/Gram– bacteria (e.g., S. aureus, E. coli).
  • Time-kill assays: Assess bactericidal vs. bacteriostatic effects at 2× MIC.
  • Resazurin reduction: Quantify fungal viability (e.g., C. albicans) .

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